p-Nitrophenoxybenzoic acid

Description

Historical Overview of Chemical Compound Research

The study of p-Nitrophenoxybenzoic acid is rooted in the broader history of diaryl ether synthesis. Diaryl ethers are a significant class of organic compounds, and the methods developed for their creation form the historical basis for the synthesis of molecules like this compound. vulcanchem.comsigmaaldrich.com Two classical and historically significant methods for forming the crucial carbon-oxygen-carbon (aryl-O-aryl) bond are the Ullmann condensation and nucleophilic aromatic substitution (SNA_r_). vulcanchem.comsigmaaldrich.com

The Ullmann condensation, named after its inventor Fritz Ullmann, was discovered in the early 20th century. solubilityofthings.commoutainchem.ru Traditionally, this reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). solubilityofthings.comwikipedia.org These early reactions often required harsh conditions, such as high temperatures (frequently over 210°C), polar solvents like nitrobenzene (B124822), and stoichiometric amounts of copper metal or its salts. solubilityofthings.com An illustrative example from the literature is the synthesis of o-(m-Nitrophenoxy)-benzoic acid, an isomer of the title compound, which was prepared by heating o-chlorobenzoic acid and m-nitrophenol with sodium carbonate and a copper catalyst. lookchem.com

Nucleophilic aromatic substitution (SNA_r_) provides an alternative pathway. thermofisher.com This method relies on the reaction of a phenoxide with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group, located at positions ortho or para to the halide. solubilityofthings.comthermofisher.com The nitro group in this compound's precursors makes this synthetic route particularly relevant. Over the decades, significant research has focused on improving these classical methods by developing new catalysts, ligands, and milder reaction conditions to enhance yields and applicability. sigmaaldrich.comscientificlabs.ie Modern variations, such as the Buchwald-Hartwig amination, have further expanded the toolkit for diaryl ether synthesis. vulcanchem.comsigmaaldrich.com

Academic Significance and Contemporary Research Scope

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. Their academic significance stems primarily from their use as intermediates in the synthesis of more complex, biologically active molecules and functional materials.

Furthermore, nitrophenoxybenzoic acids serve as precursors for other classes of compounds. For example, 2-(nitro-phenoxy)benzoic acid can be used to synthesize nitroxanthones through an acid-catalyzed cyclization reaction. fishersci.pt This demonstrates their utility in constructing complex heterocyclic scaffolds which are common motifs in pharmacologically active compounds. The broader family of nitrobenzoic acids are also recognized for their role as intermediates in the production of bulk chemicals and pharmaceuticals, such as folic acid. wikipedia.orgnih.gov

Structural Framework and Functional Group Analysis for Research Context

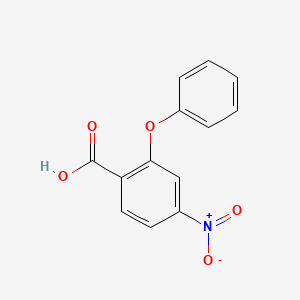

The molecular architecture of this compound consists of a benzoic acid moiety and a nitrophenol moiety linked by an ether bridge. This structure contains several key functional groups that dictate its chemical properties and reactivity: two aromatic rings, a carboxylic acid group, a nitro group, and an ether linkage.

The molecule's three-dimensional conformation is influenced by the rotation around the C-O-C bonds of the ether linkage. X-ray crystallography studies on the related isomer, 2-(4-nitrophenoxy)benzoic acid, reveal that the two aryl rings are not coplanar but are rotated away from the plane of the central ether bond. nih.gov This twisting minimizes steric hindrance. A defining feature of its crystal structure is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate via strong O-H···O hydrogen bonds. nih.gov These interactions, along with weaker C-H···O interactions involving the nitro group, create a stable three-dimensional framework. nih.gov

The reactivity and research applications of this compound are a direct consequence of its functional groups.

| Functional Group | Role in Research Context |

| Carboxylic Acid | Enables the formation of salts and esters. nih.gov It is a key site for forming hydrogen bonds, which influences crystal packing and solubility. nih.gov It also allows for the molecule to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). |

| Nitro Group | As a strong electron-withdrawing group, it activates the attached aromatic ring for nucleophilic aromatic substitution reactions. solubilityofthings.comthermofisher.com It is also a common precursor to an amino group via chemical reduction, a crucial step in the synthesis of many pharmaceutical agents. fishersci.pt |

| Diaryl Ether | Provides the core structural backbone of the molecule. The ether bond is generally stable but its formation is a key synthetic challenge, historically addressed by methods like the Ullmann condensation. sigmaaldrich.comsolubilityofthings.com |

| Aromatic Rings | Serve as rigid scaffolds upon which the functional groups are presented. They can participate in π–π stacking interactions, further stabilizing the solid-state structure. |

The physicochemical properties of related simple nitroaromatic acids provide context for the behavior of this compound. The properties of 4-Nitrobenzoic acid are presented below.

| Property | Value |

| Appearance | Pale yellow crystalline solid. |

| Melting Point | 238-242 °C. thermofisher.comsigmaaldrich.com |

| Molecular Formula | C₇H₅NO₄. thermofisher.com |

| Molecular Weight | 167.12 g/mol . sigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | Very slightly soluble; 0.200 g/L at 25 °C. nih.gov |

| Solubility in Organic Solvents | Soluble in alcohol, methanol, acetone, and ether. |

Structure

3D Structure

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21 g/mol |

IUPAC Name |

4-nitro-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-7-6-9(14(17)18)8-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

HDUUAIBSNJZTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for P Nitrophenoxybenzoic Acid

Classical and Modern Synthetic Routes for p-Nitrophenoxybenzoic Acid

The formation of the ether linkage in this compound is central to its synthesis, with traditional and contemporary methods focusing on creating this C-O bond efficiently.

Classical routes to this compound primarily rely on two well-established reactions: the Ullmann condensation and nucleophilic aromatic substitution.

The Ullmann condensation is a cornerstone in the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.org For the synthesis of this compound, this would involve the reaction of a p-halobenzoic acid with p-nitrophenol or, conversely, a p-halonitrobenzene with p-hydroxybenzoic acid. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently above 200°C), polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder or copper salts. wikipedia.org The presence of an electron-withdrawing nitro group on one of the aromatic rings can facilitate the reaction.

Nucleophilic Aromatic Substitution (SNA_r) offers an alternative pathway. fishersci.fimasterorganicchemistry.com In this method, a nucleophile displaces a leaving group on an aromatic ring. For this compound synthesis, the phenoxide of p-hydroxybenzoic acid can act as a nucleophile, attacking an activated aryl halide such as p-nitrofluorobenzene. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because the electron-withdrawing group stabilizes the negatively charged intermediate, known as the Meisenheimer complex. libretexts.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent. fishersci.fi

A general representation of these classical routes is depicted below:

Ullmann Condensation:

p-Nitrophenol + p-Halobenzoic acid --- (Cu catalyst, Base, High T) ---> this compound

Nucleophilic Aromatic Substitution:

p-Hydroxybenzoic acid + p-Nitrohalobenzene --- (Base, Solvent) ---> this compound

Modern synthetic chemistry has seen significant advancements in catalytic systems, leading to milder and more efficient preparations of diaryl ethers like this compound.

Copper-Catalyzed Innovations: The limitations of the classical Ullmann reaction, such as high temperatures and the need for stoichiometric copper, have been addressed by the development of new copper-based catalytic systems. tandfonline.com The use of soluble copper(I) salts, often in combination with ligands, has enabled these reactions to proceed under much milder conditions. tandfonline.comresearchgate.netumass.edu Ligands such as salicylaldimines, amino acids, and phosphines have been shown to facilitate the copper-catalyzed cross-coupling of aryl halides and phenols, leading to higher yields and broader substrate scope. rhhz.net For instance, the use of a bromo(triphenylphosphine)copper(I) complex has been effective for the synthesis of diaryl ethers from electron-rich aryl bromides and phenols. tandfonline.comresearchgate.netumass.edu Heterogeneous catalysts, like copper/aluminum hydrotalcite, have also been developed, offering the advantage of easy separation and recyclability. thieme-connect.com

Palladium-Catalyzed Synthesis: While copper catalysis has a long history in diaryl ether synthesis, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. rhhz.net These protocols often exhibit high efficiency and functional group tolerance. However, the cost and potential toxicity of palladium can be a drawback for large-scale industrial applications. rhhz.net

The table below summarizes some of the innovative catalytic approaches:

| Catalyst System | Reactants | Conditions | Advantages |

| Cu(I)/Salicylaldimine Ligand | Aryl halide, Phenol | Mild temperature, Base (K₃PO₄), Dioxane | Good yields, Mild conditions rhhz.net |

| Cu(PPh₃)₃Br | Aryl bromide, Phenol | 70°C, Base (Cs₂CO₃), NMP | Air-stable catalyst, Milder conditions tandfonline.comresearchgate.netumass.edu |

| Cu/Al-Hydrotalcite | Aryl iodide, Phenol | Ligand-free, Additive-free | Recyclable catalyst thieme-connect.com |

| Pd(0)/Ligand | Aryl halide, Phenol | Various | High efficiency, Broad scope rhhz.net |

To further improve reaction efficiency, modern techniques such as microwave irradiation have been applied to the synthesis of this compound and related diaryl ethers.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. wiley.comresearchgate.netmorressier.com In the context of the Ullmann condensation, microwave irradiation has been used to synthesize a variety of diaryl ethers in good to excellent yields within minutes, as opposed to hours. wiley.commdpi.com For example, the copper-catalyzed coupling of phenols and aryl halides in solvents like DMF or NMP can be achieved at 150°C in just 20 minutes under microwave conditions. wiley.com This rapid heating can also be beneficial in solvent-free reaction conditions. researchgate.net

Solvent-Free Synthesis: The development of solvent-free or "dry media" reactions aligns with the principles of green chemistry by reducing the use of hazardous organic solvents. researchgate.netacademie-sciences.fr These reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst, or by using techniques like screw reactors for continuous flow processes. rsc.org For diaryl ether synthesis, solvent-free conditions can be achieved, particularly with the aid of microwave irradiation. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. tandfonline.comacs.org Key strategies include the use of greener solvents, catalysts, and energy sources.

Use of Ionic Liquids: Ionic liquids (ILs) have emerged as promising "green" solvents due to their low volatility, thermal stability, and potential for recyclability. tandfonline.commdpi.com The Ullmann condensation for the synthesis of diaryl ethers has been successfully performed in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br). tandfonline.commdpi.com These reactions can be further enhanced by combining the use of ionic liquids with microwave irradiation, leading to higher yields and significantly shorter reaction times. tandfonline.com

Catalyst and Solvent Recyclability: A major focus of green synthesis is the ability to recover and reuse both the catalyst and the solvent. thieme-connect.com Heterogeneous catalysts, such as copper supported on hydrotalcite, can be easily filtered from the reaction mixture and reused in multiple cycles without a significant loss of activity. thieme-connect.com Similarly, the use of ionic liquids as the reaction medium allows for the potential recovery and reuse of the solvent, further improving the sustainability of the process. tandfonline.com

The table below highlights some green synthetic approaches:

| Green Approach | Methodology | Advantages |

| Ionic Liquid Solvent | Ullmann reaction in [BMIM]Br | Recyclable solvent, Reduced volatility tandfonline.commdpi.com |

| Heterogeneous Catalysis | Cu/Al-Hydrotalcite catalyst | Easy catalyst separation and reuse thieme-connect.com |

| Microwave-Assisted Synthesis | Rapid heating of reactants | Reduced reaction times, Lower energy consumption wiley.com |

| Solvent-Free Conditions | Grinding or continuous flow reactors | Elimination of hazardous solvents researchgate.netrsc.org |

Retrosynthetic Analysis and Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. amazonaws.comstudysmarter.co.uk For this compound, the key disconnection is the C-O bond of the diaryl ether. nih.govjournalspress.com

The primary retrosynthetic disconnection for this compound is the ether linkage, which can be broken in two ways, leading to two potential synthetic routes based on either the Ullmann condensation or nucleophilic aromatic substitution.

Disconnection 1: This disconnection breaks the bond between the phenoxy oxygen and the benzoic acid ring. This leads to p-nitrophenol and a p-halobenzoic acid as synthons. The synthetic equivalents would be p-nitrophenol and a suitable p-halobenzoic acid (e.g., p-fluorobenzoic acid or p-bromobenzoic acid). This corresponds to a synthesis via either Ullmann coupling or SNA_r where the benzoic acid moiety is the electrophile.

Disconnection 2: This disconnection breaks the bond between the oxygen and the nitrophenyl ring. This leads to p-hydroxybenzoic acid and a p-halonitrobenzene as synthons. The synthetic equivalents would be p-hydroxybenzoic acid and a suitable p-halonitrobenzene (e.g., p-fluoronitrobenzene or p-chloronitrobenzene). This also corresponds to synthesis via Ullmann coupling or SNA_r, but with the nitrophenyl moiety as the electrophile. Given that the nitro group is strongly electron-withdrawing, it activates the ring towards nucleophilic attack, making this a very common and effective strategy. masterorganicchemistry.com

A visual representation of the retrosynthetic analysis is shown below:

Further disconnections of the starting materials can be considered. For example, p-nitrobenzoic acid can be synthesized from p-nitrotoluene by oxidation, and p-aminobenzoic acid can be obtained from p-nitrobenzoic acid by reduction. youtube.comleah4sci.com

Protecting Group Strategies in this compound Synthesis

In the synthesis of complex organic molecules, protecting groups are often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. niperraebareli.edu.inmdpi.com In the synthesis of this compound, both the carboxylic acid and the phenol functionalities may require protection depending on the chosen synthetic route and the reagents used.

Protection of the Carboxylic Acid Group: The carboxylic acid group is acidic and can interfere with reactions that are sensitive to acids or involve strong bases. oup.com For example, in an Ullmann condensation where a strong base is used to generate the phenoxide, the carboxylic acid would also be deprotonated. To avoid this, the carboxylic acid can be protected, most commonly as an ester (e.g., a methyl or ethyl ester). libretexts.org These ester protecting groups can be readily removed by hydrolysis under acidic or basic conditions at the end of the synthesis. libretexts.org

Protection of the Phenol Group: The hydroxyl group of a phenol is also acidic and can react with bases. oup.com Additionally, the -OH group is a strong activating group for electrophilic aromatic substitution, which might lead to unwanted side reactions on the phenolic ring. oup.com If reactions are to be performed on other parts of the molecule that are incompatible with a free phenol, it can be protected as an ether (e.g., a methyl or benzyl (B1604629) ether) or a silyl (B83357) ether. oup.comlibretexts.org The choice of protecting group depends on the stability required during the synthetic sequence and the conditions needed for its removal. For instance, a benzyl ether can be removed by hydrogenolysis, while a silyl ether can be cleaved with a fluoride (B91410) source. libretexts.org

The following table lists some potential protecting groups for the functional groups in the precursors to this compound:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ catalyst | H⁺ or OH⁻ hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, H⁺ catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Phenol | Methyl Ether | Dimethyl sulfate, Base | HBr or BBr₃ |

| Phenol | Benzyl Ether (Bn) | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) oup.com |

| Phenol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound with high yield and purity is critical for its application in further chemical syntheses. Optimization strategies primarily focus on the two main synthetic pathways: Nucleophilic Aromatic Substitution (SNAE) and the Ullmann condensation. Key factors influencing the outcome include the choice of starting materials, reaction conditions such as temperature and solvent, and the type of catalyst and base used. Post-synthesis purification techniques are also essential for achieving high-purity final products.

Strategic Approaches to Synthesis

Nucleophilic Aromatic Substitution (SNAE): This is a prevalent method for forming the diaryl ether bond in this compound. The reaction typically involves the coupling of a salt of 4-hydroxybenzoic acid with an activated aryl halide. The reactivity of the aryl halide is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group (—NO₂), at the para position to the leaving group. google.comnih.govnih.govsit.edu.cn This activation facilitates the attack by the nucleophile (the phenoxide of 4-hydroxybenzoic acid).

The choice of the leaving group on the nitrobenzene (B124822) reactant is a critical parameter for optimization. The rate of reaction generally follows the order F > Cl > Br > I, meaning that 1-fluoro-4-nitrobenzene (B44160) is the most reactive substrate for this transformation, often allowing for milder reaction conditions. sit.edu.cn

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between an aryl halide and a phenol. For the synthesis of this compound, this would typically involve reacting the potassium salt of 4-hydroxybenzoic acid with 1-chloro-4-nitrobenzene (B41953) or 1-bromo-4-nitrobenzene. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 150°C) and stoichiometric amounts of copper powder. tib.eunahrainuniv.edu.iq Modern modifications of the Ullmann reaction offer significant improvements, employing soluble copper(I) salts (e.g., CuI) with ligands, or palladium catalysts, which can lead to higher yields under more moderate conditions. tib.euresearchgate.net The presence of an electron-withdrawing group on the aryl halide, as is the case with the nitro group, generally accelerates the coupling reaction. sciencemadness.org

Optimization of Reaction Parameters

Achieving optimal yields and purity requires careful tuning of several reaction parameters. The choice of solvent, base, temperature, and reaction time are all interdependent and crucial.

Solvent: High-boiling, polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively dissolve the reacting salts and facilitate the substitution or coupling reactions. tib.euvulcanchem.com

Base: A suitable base is required to deprotonate the 4-hydroxybenzoic acid, forming the reactive phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). nahrainuniv.edu.iqvulcanchem.com The stoichiometry and strength of the base can impact reaction rate and side-product formation.

Catalyst: In Ullmann-type reactions, the choice and amount of the copper catalyst are paramount. While traditional copper powder is effective, modern systems using copper(I) iodide (CuI) often provide better results. tib.eupolyu.edu.hk The addition of ligands such as phenanthroline or N,N-dimethylglycine can further enhance catalyst activity and improve yields. tib.eusciencemadness.org

Temperature and Time: These parameters must be optimized to ensure the reaction proceeds to completion without causing degradation of the reactants or products. SNAE reactions with highly activated substrates like 1-fluoro-4-nitrobenzene can often be run at lower temperatures (e.g., 80–100°C). vulcanchem.com In contrast, Ullmann condensations, particularly with less reactive chloro- or bromo-derivatives, typically demand higher temperatures (120–200°C) and longer reaction times to achieve good conversion. tib.euvulcanchem.com

The following table summarizes representative conditions for the synthesis of nitrophenoxybenzoic acids, illustrating the impact of different methodologies on reaction outcomes.

Table 1: Comparison of Synthetic Methodologies for Nitrophenoxybenzoic Acid Derivatives. Note: Data for the meta- and other isomers are used as representative examples of the synthetic strategies.

Purification Strategies

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and side products.

Recrystallization: This is a standard and effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. iucr.orgmdpi.com For compounds similar to this compound, such as other substituted benzoic acids, ethanol (B145695) or mixtures of ethanol and water have been used effectively, with typical recoveries exceeding 70%. rsc.org The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce the formation of pure crystals. iucr.org

Chromatography: For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, column chromatography is the preferred method. rsc.org Silica gel is a common stationary phase for the purification of moderately polar compounds like this compound. A solvent system, or eluent, is chosen to provide differential partitioning of the product and impurities. A typical eluent might consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product. The addition of a small amount of acetic acid to the eluent can be beneficial when purifying carboxylic acids to prevent streaking on the column and improve separation. rsc.org

Advanced Spectroscopic and Structural Elucidation of P Nitrophenoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for p-Nitrophenoxybenzoic Acid

NMR spectroscopy serves as a powerful tool for probing the chemical structure of this compound in solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the hydrogen and carbon framework of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum, the aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) rings and the electron-withdrawing nitro and carboxylic acid groups. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on the substitution pattern of the specific derivative. For instance, in a p-substituted derivative, the aromatic protons would likely appear as two distinct doublets.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a very downfield chemical shift (typically >160 ppm). rsc.org The aromatic carbons show a range of chemical shifts depending on their proximity to the electron-withdrawing substituents. The carbon atom attached to the nitro group is significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Nitro-substituted ring) | ~8.3 (d) | ~148 (C-NO₂) |

| ~7.2 (d) | ~125 (CH) | |

| Aromatic Protons (Carboxy-substituted ring) | ~8.1 (d) | ~131 (C-COOH) |

| ~7.1 (d) | ~120 (CH) | |

| Carboxylic Acid Proton | ~10-13 (s, broad) | - |

| Carbonyl Carbon | - | ~165 |

Note: These are approximate values and can vary depending on the solvent and the specific derivative.

Two-Dimensional (2D) NMR Techniques for Complex Structural Assignments

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of which proton is attached to which carbon. hmdb.caresearchgate.net This is particularly useful for assigning the signals of the aromatic rings.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in identifying neighboring protons within the aromatic rings.

These 2D NMR methods, often used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity of the atoms and the substitution patterns. nih.govdiva-portal.org

Solid-State NMR Applications in Condensed Phases

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. bmrb.ionih.gov In the solid state, anisotropic interactions, which are averaged out in solution, become significant and can provide valuable structural information. bmrb.io

For this compound and its derivatives, ssNMR can be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Probe the polymorphism of the crystalline forms.

Study the details of intermolecular interactions, such as hydrogen bonding, in the solid state. liv.ac.uk

Characterize the conformation of the molecule in the condensed phase.

Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening caused by anisotropic interactions, resulting in higher resolution spectra. bmrb.io

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for structural characterization.

Functional Group Identification and Chemical Bond Analysis

The FTIR and Raman spectra of this compound are rich with characteristic bands that allow for the identification of its key functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to several distinct vibrational bands. The O-H stretch is a very broad and intense absorption in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹. spectroscopyonline.com The C=O stretch of the carbonyl group appears as a strong, sharp band, generally between 1710 and 1680 cm⁻¹ for aromatic acids. spectroscopyonline.com The C-O stretch and O-H bend also produce characteristic bands.

Nitro Group (-NO₂): The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. spectroscopyonline.com These are often strong bands in both FTIR and Raman spectra.

Aromatic Rings: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene rings.

Ether Linkage (C-O-C): The asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the fingerprint region of the spectrum, around 1250-1000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1710-1680 | |

| C-O stretch | 1320-1210 | |

| O-H bend | 960-900 (broad) | |

| Nitro Group | Asymmetric stretch | 1550-1500 |

| Symmetric stretch | 1350-1300 | |

| Aromatic Rings | C-H stretch | >3000 |

| C=C stretch | 1600-1450 | |

| Ether Linkage | C-O-C stretch | 1250-1000 |

Probing Intermolecular Hydrogen Bonding Networks

In the solid state, this compound molecules are known to form dimers through hydrogen bonding between their carboxylic acid groups. quora.com This intermolecular interaction has a significant effect on the vibrational spectra.

The formation of hydrogen bonds typically causes the O-H stretching vibration to broaden and shift to a lower frequency (red-shift) in the FTIR spectrum. spectroscopyonline.com This is a hallmark of strong hydrogen bonding. The C=O stretching frequency can also be affected, often shifting to a lower wavenumber as the hydrogen bond weakens the carbonyl bond.

The presence of strong intermolecular hydrogen bonding in para-nitrophenol, a related compound, leads to a higher boiling point compared to its ortho-isomer, where intramolecular hydrogen bonding is dominant. doubtnut.com Similar principles apply to this compound, where the intermolecular hydrogen bonding plays a crucial role in its solid-state structure and physical properties. libretexts.orgchemguide.co.uk The study of these hydrogen-bonding networks is essential for understanding the crystal packing and the resulting material properties.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are governed by the distinct chromophoric and fluorophoric groups within its molecular structure.

Electronic Transitions and Chromophoric Characterization

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic systems. The molecule contains two primary chromophores: the benzoic acid moiety and the p-nitrophenoxy group. The absorption spectrum is a composite of the transitions originating from these parts.

The electronic transitions are primarily of the π → π* and n → π* types. The benzene rings and the nitro group contain extensive π-electron systems, leading to strong π → π* absorptions. The oxygen atoms of the ether and carboxyl groups, along with the nitro group, possess non-bonding electrons (n-electrons), which can undergo lower-energy n → π* transitions.

The p-nitrophenol chromophore, a key component of the molecule, is known to exhibit a characteristic absorption peak around 317 nm under acidic or neutral conditions. In alkaline solutions, deprotonation of the phenolic hydroxyl (in p-nitrophenol itself) causes a bathochromic (red) shift to approximately 400 nm. While the ether linkage in this compound prevents this specific deprotonation, the electronic environment is similar, and the position of the absorption bands is sensitive to solvent polarity and pH due to the presence of the carboxylic acid group. The benzoic acid portion typically shows absorption bands around 230-280 nm.

Fluorescence spectroscopy reveals information about the molecule's ability to emit light after being electronically excited. While derivatives of benzoic acid can be fluorescent, aromatic nitro compounds are often known to be fluorescence quenchers, meaning they tend to be weakly fluorescent or non-fluorescent. The absorbed energy is typically dissipated through non-radiative pathways. Any potential fluorescence in this compound would likely be weak and influenced by the interplay between the electron-withdrawing nitro group and the rest of the conjugated system.

Table 1: Primary Chromophores in p-Nitrophenoxybenzoic Acid and Their Expected Electronic Transitions

| Chromophore Group | Relevant Orbitals | Expected Transition Type | Approximate λmax Region (nm) |

|---|---|---|---|

| Benzene Rings | π, π* | π → π* | 200-280 |

| Carbonyl Group (C=O) | n, π, π* | n → π, π → π | 270-300 (n→π), shorter for π→π |

| Nitro Group (NO₂) | n, π, π* | n → π, π → π | >300 |

| Ether Linkage (-O-) | n | n → σ* | <200 |

Applications in Solution-Phase Analysis

UV-Vis spectroscopy is a straightforward and powerful tool for the quantitative analysis of this compound in solution. The intensity of light absorption at a specific wavelength is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert Law.

For quantitative determination, a wavelength of maximum absorbance (λmax) is selected, such as the characteristic peak around 317 nm associated with the p-nitrophenoxy chromophore. A series of standard solutions with known concentrations of this compound are prepared, and their absorbance is measured to create a calibration curve. This curve, plotting absorbance versus concentration, can then be used to determine the concentration of unknown samples with high accuracy. This method is valuable for monitoring reaction kinetics, measuring solubility, or assessing the purity of the compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₉NO₅, corresponding to a molecular weight of 259.21 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 259.

The fragmentation of the molecular ion provides structural information. Based on the structure, several key fragmentation pathways can be predicted, drawing parallels with the known fragmentation of benzoic acid and aromatic ethers.

Key predicted fragmentation steps include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in an ion at m/z 242.

Loss of the entire carboxyl group (-COOH), leading to a fragment at m/z 214.

Cleavage of the ether bond, which can result in two characteristic ions: the p-nitrophenoxy radical cation at m/z 139 ([O₂N-C₆H₄-O]•⁺) or the carboxyphenyl cation at m/z 121 ([HOOC-C₆H₄]⁺).

Further fragmentation of the benzoyl portion (m/z 121) can lead to the loss of carbon monoxide (CO), yielding the highly characteristic phenyl cation at m/z 77 ([C₆H₅]⁺).

Table 2: Predicted Mass Spectrometry Fragments for p-Nitrophenoxybenzoic Acid

| m/z | Predicted Fragment Ion | Formula of Fragment |

|---|---|---|

| 259 | Molecular Ion [M]⁺ | [C₁₃H₉NO₅]⁺ |

| 242 | [M - OH]⁺ | [C₁₃H₈NO₄]⁺ |

| 214 | [M - COOH]⁺ | [C₁₂H₈NO₃]⁺ |

| 139 | p-nitrophenoxy radical cation | [C₆H₄NO₃]•⁺ |

| 121 | Carboxyphenyl cation | [C₇H₅O₂]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are the definitive methods for determining the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Elucidation

A detailed single-crystal X-ray diffraction study for this compound could not be located in the reviewed scientific literature.

Powder X-ray Diffraction for Polymorphism and Co-crystal Phase Characterization

Specific powder X-ray diffraction (PXRD) data for this compound are not available in the surveyed literature.

PXRD is the principal analytical technique for characterizing the solid-state forms of a pharmaceutical or chemical compound. Different crystal forms of the same compound, known as polymorphs, arise from different arrangements of molecules in the crystal lattice and can have distinct physical properties like solubility and stability. Each polymorph produces a unique and characteristic powder diffraction pattern, which serves as a "fingerprint" for its identification.

PXRD is also essential for identifying and characterizing co-crystals, which are multicomponent crystals formed between the target molecule and a selected coformer. The formation of co-crystals is a widely used strategy in crystal engineering to modify and optimize the physicochemical properties of a solid. An experimental screening for polymorphs or co-crystals of this compound would rely on PXRD to identify any new phases that are produced.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystalline state, carboxylic acids frequently form robust hydrogen-bonded dimers. ias.ac.in For instance, in the derivative 2-(4-nitrophenoxy)benzoic acid, which crystallizes with three independent molecules in the asymmetric unit (Z' = 3), two distinct types of hydrogen-bonded dimers are observed. researchgate.net One is a centrosymmetric dimer formed by one type of molecule, while the other is a non-centrosymmetric dimer formed between the other two unique molecules. researchgate.net These primary dimeric units are further interconnected through a network of C–H···O hydrogen bonds, creating a three-dimensional framework. researchgate.net The intricacy of this network is highlighted by the fact that the pattern of C–H···O hydrogen bonds is sufficient to preclude any higher symmetry in the crystal. researchgate.net

The analysis of intermolecular contacts through methods like Hirshfeld surface analysis provides quantitative insight into the nature and propensity of different interactions that contribute to the crystal packing. core.ac.uksemanticscholar.org For related nitro-substituted benzoic acids, O···H contacts are a significant contributor to the Hirshfeld surface, indicating the prevalence of hydrogen bonding. core.ac.uk These interactions, along with C–H···O bonds, are crucial in linking molecules into layers and more complex supramolecular structures. core.ac.uknih.gov

Furthermore, π-π stacking interactions between the aromatic rings contribute to the stabilization of the crystal lattice. core.ac.uk The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions. In some structures, these interactions appear as distinct features in fingerprint plots derived from Hirshfeld surfaces. core.ac.uk

In addition to these common interactions, short dipolar interactions can also play a role. For example, in 2-(4-nitrophenoxy)benzoic acid, an antiparallel arrangement of C=O bonds in adjacent molecules results in a short C···O distance of 2.978(4) Å, indicative of a stabilizing type II carbonyl-carbonyl interaction. researchgate.net

The table below summarizes key crystallographic data and observed intermolecular interactions for a derivative of this compound, illustrating the complexity of its crystal packing.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-(4-Nitrophenoxy)benzoic acid | Triclinic | P1 | O–H···O hydrogen bonds (forming dimers), C–H···O hydrogen bonds, Short C···O dipolar interactions | researchgate.net |

The interplay of these varied intermolecular forces is a hallmark of crystal engineering, where understanding and controlling these interactions allows for the design of new solid-state materials with specific properties. ias.ac.innih.gov The study of how molecules like this compound and its derivatives assemble in the solid state provides fundamental insights into the principles of supramolecular chemistry. mdpi.com

Chemical Reactivity and Mechanistic Investigations of P Nitrophenoxybenzoic Acid

Reactivity of the Nitro Functional Group

The nitro group (–NO₂) attached to the phenoxy ring is a primary site of chemical transformation, offering a gateway to a variety of other functional groups. Its reactivity is dominated by reduction processes.

Reduction Pathways and Transformations (e.g., to amine)

The most significant reaction of the nitro group in p-nitrophenoxybenzoic acid is its reduction to an amino group (–NH₂), yielding p-aminophenoxybenzoic acid. This transformation is a cornerstone of aromatic chemistry, converting a strongly electron-deactivating group into a strongly electron-donating one. A multitude of reducing agents and catalytic systems can accomplish this, with the choice often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally clean and efficient, often proceeding under mild conditions of temperature and pressure. For instance, the hydrogenation of p-nitrophenol, a related compound, is effectively carried out using catalysts like palladium on charcoal.

Transfer Hydrogenation: In this method, a molecule other than hydrogen gas serves as the hydrogen source. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and hydrazine, often used in conjunction with a catalyst like Pd/C. This approach can offer advantages in terms of experimental simplicity and safety.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of aromatic nitro groups, often under milder conditions that are compatible with other sensitive functional groups.

The general mechanism for the reduction of a nitroarene to an aniline (B41778) derivative proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group (–NO), which is then further reduced to a hydroxylamino group (–NHOH). The final step is the reduction of the hydroxylamino intermediate to the corresponding amino group (–NH₂). The presence of the carboxylic acid and ether functionalities in this compound is generally compatible with most of these reduction methods, particularly catalytic hydrogenation which is known for its high chemoselectivity.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Comments |

| H₂/Pd/C | Methanol or Ethanol (B145695), room temperature, 1-4 atm H₂ | Highly efficient, clean, and chemoselective. |

| Fe/HCl | Reflux | Classic, cost-effective industrial method. |

| SnCl₂/HCl | Ethanol, reflux | Mild conditions, good for laboratory scale. |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Can be used for selective reductions. |

| HCOOH/Pd/C | Reflux | Transfer hydrogenation, avoids gaseous H₂. |

Nef Reaction and Analogous Transformations

The Nef reaction is a classical organic transformation that converts a primary or secondary aliphatic nitro compound into a corresponding aldehyde or ketone upon treatment of its nitronate salt with strong acid. It is crucial to note that the traditional Nef reaction is not directly applicable to aromatic nitro compounds like this compound, as the nitro group is attached to an sp²-hybridized carbon of the benzene (B151609) ring and lacks the α-proton necessary to form the prerequisite nitronate anion.

However, the concept of transforming a nitro group into a carbonyl group has led to the development of analogous transformations for aromatic systems, though they proceed through different mechanistic pathways. These are not typically referred to as Nef reactions but achieve a similar functional group conversion. For example, certain complex multi-step sequences or specific reactions involving transition metals can result in the conversion of an aromatic nitro group to other functionalities.

Additionally, "interrupted" Nef-type reactions have been described for aliphatic nitro compounds where transient cationic intermediates are trapped by various nucleophiles. While not a direct conversion to a carbonyl on the aromatic ring, the study of such reactive intermediates showcases the diverse reactivity of the nitro group beyond simple reduction. For this compound, the primary and most synthetically useful transformation of the nitro group remains its reduction to an amine.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid (–COOH) group is another key reactive center in the molecule, enabling the formation of esters, amides, and salts.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are important derivatives for various applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and the water formed is removed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

Alternatively, the carboxylic acid can be first converted to a more reactive acyl halide, typically the acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting p-nitrophenoxybenzoyl chloride is a highly reactive intermediate that readily reacts with alcohols, even in the absence of a catalyst, to form the corresponding ester in high yield.

Amidation follows a similar logic. The direct reaction of this compound with an amine is generally slow due to the formation of a stable ammonium carboxylate salt. To facilitate amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents are often employed. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

A more common and efficient method for amide synthesis is the reaction of the pre-formed p-nitrophenoxybenzoyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 2: Representative Esterification and Amidation Methods

| Transformation | Reagents | Typical Conditions | Product |

| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Reflux in excess alcohol | p-Nitrophenoxybenzoate ester |

| Esterification | 1. SOCl₂ 2. Alcohol (R'-OH) | 1. Reflux 2. Pyridine, room temp. | p-Nitrophenoxybenzoate ester |

| Amidation | Amine (R'R''NH), DCC | CH₂Cl₂, room temp. | p-Nitrophenoxybenzamide |

| Amidation | 1. SOCl₂ 2. Amine (R'R''NH) | 1. Reflux 2. Pyridine, room temp. | p-Nitrophenoxybenzamide |

Salt Formation and Proton Transfer Studies

As a carboxylic acid, this compound is acidic and will donate its proton to a base to form a carboxylate salt. The acidity of the carboxylic acid group is significantly enhanced by the presence of the electron-withdrawing nitro group in the para position of the phenoxy ring. The nitro group exerts a strong negative inductive (-I) and resonance (-M) effect, which helps to stabilize the negative charge on the carboxylate anion formed upon deprotonation.

This increased acidity is reflected in its pKa value. For comparison, the pKa of benzoic acid is approximately 4.20. The pKa of p-nitrobenzoic acid is 3.44. nih.gov The electron-withdrawing effect of the p-nitrophenoxy group would also lead to a lower pKa for this compound compared to unsubstituted phenoxybenzoic acid, making it a stronger acid. This property allows for straightforward salt formation upon reaction with bases such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃).

Proton transfer is the fundamental process in its acid-base reactions. Kinetic and thermodynamic studies of proton transfer in substituted benzoic acids are crucial for understanding their reactivity and biological activity. The rate of proton transfer to a base is influenced by factors such as the strength of the acid (pKa), the strength of the base, the solvent, and temperature.

Reactivity of the Phenoxy Moiety (Ether Linkage)

The ether linkage (C–O–C) in this compound, specifically a diaryl ether linkage, is generally quite stable and unreactive under many conditions. This stability is due to the strength of the sp² C–O bond, which is greater than that of an sp³ C–O bond found in alkyl ethers.

However, under harsh conditions, cleavage of the ether bond can be achieved. The most common method for ether cleavage is treatment with strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. wikipedia.orgyoutube.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack by the halide ion.

In the case of a diaryl ether like this compound, the cleavage is challenging. Nucleophilic aromatic substitution on either of the electron-rich rings is difficult. The reaction would not typically proceed to yield an aryl halide and a phenol (B47542). Diaryl ethers are generally resistant to cleavage by acids. libretexts.org Cleavage is more feasible under reductive conditions or using organometallic reagents, but these are specialized and often aggressive methods. For most synthetic purposes involving this compound, the phenoxy ether linkage is considered a robust and stable part of the molecular framework.

Cleavage Reactions

The primary site for cleavage in this compound is the ester linkage, which can be broken through several chemical pathways, most notably hydrolysis. This reaction involves the nucleophilic attack at the carbonyl carbon of the ester, leading to the formation of p-nitrophenol and benzoic acid. The reactivity of this ester bond is significantly influenced by the electronic nature of its constituent parts. The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide anion.

Hydrolysis Reactions:

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the ester undergoes rapid hydrolysis. The reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt, which is no longer electrophilic. chemistrysteps.com The rate of alkaline hydrolysis for p-nitrophenyl esters is generally much higher than for corresponding esters with less electron-withdrawing leaving groups (e.g., ethyl esters). cdnsciencepub.com Kinetic studies on similar p-nitrophenyl esters show that the second-order rate constants for base-catalyzed hydrolysis are substantial and highly dependent on the solvent system. cdnsciencepub.comscholaris.ca For instance, the rate of hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically in aqueous mixtures with dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comscholaris.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the cleavage of the ester bond also occurs. This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. chemistrysteps.comhilarispublisher.com To drive the reaction to completion, it often requires elevated temperatures and an excess of water. chemistrysteps.com

Enzymatic Hydrolysis: Many hydrolase enzymes, such as esterases and lipases, can efficiently catalyze the cleavage of p-nitrophenyl esters. nih.govnih.gov These biocatalytic reactions are often used in kinetic assays because the product, p-nitrophenol, is a chromophore that can be easily detected spectrophotometrically. nih.govsemanticscholar.orgelsevierpure.com The enzymatic mechanism typically involves a catalytic triad (B1167595) in the enzyme's active site (e.g., serine, histidine, and aspartate), where a serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate. nih.govsemanticscholar.org This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme. semanticscholar.org

The table below summarizes typical conditions and outcomes for the cleavage of p-nitrophenyl esters, which serve as a model for this compound.

| Cleavage Method | Reagents/Catalyst | Typical Conditions | Products | Key Features |

| Base-Catalyzed Hydrolysis | NaOH, KOH | Aqueous or aqueous-organic mixtures, room temp. | Benzoic acid salt, p-nitrophenol | Fast, irreversible reaction. chemistrysteps.com |

| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl | Aqueous solution, heat | Benzoic acid, p-nitrophenol | Reversible, equilibrium-controlled. chemistrysteps.com |

| Enzymatic Hydrolysis | Esterase, Lipase, Protease | Aqueous buffer, physiological pH and temp. | Benzoic acid, p-nitrophenol | High specificity and efficiency. nih.govnih.govsemanticscholar.org |

Electrophilic Aromatic Substitution on Aromatic Rings

This compound possesses two aromatic rings that can potentially undergo electrophilic aromatic substitution (SEAr). However, the reactivity and regioselectivity of these reactions are strongly governed by the existing substituents on each ring. wikipedia.org The general mechanism involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. wikipedia.orgminia.edu.eg

Ring A: Benzoic Acid Moiety This ring is substituted with a carboxylic acid group (-COOH) and a p-phenoxy group (-O-Ar).

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing and acts as a deactivating group, making the ring less reactive than benzene towards electrophilic attack. quora.comcognitoedu.orgaskfilo.com It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxyl group). This is because the resonance structures of the arenium ion intermediates for ortho and para attack place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing -COOH group. askfilo.comreddit.com The intermediate for meta attack avoids this unfavorable arrangement. askfilo.com

Phenoxy Group (-O-Ar): The ether oxygen is an electron-donating group through resonance, which activates the ring for electrophilic substitution. It is an ortho, para-director. cognitoedu.org

Ring B: p-Nitrophenol Moiety This ring is substituted with a nitro group (-NO₂) and a p-phenoxy group (-O-Ar).

Nitro Group (-NO₂): Like the carboxyl group, the nitro group is one of the strongest electron-withdrawing and deactivating groups. quora.comcognitoedu.org It is a powerful meta-director for the same reasons as the -COOH group, deactivating the ortho and para positions. quora.com

Phenoxy Group (-O-Ar): The ether linkage is an activating, ortho, para-director.

On this ring, the powerful deactivating and meta-directing nitro group opposes the activating and ortho, para-directing ether linkage. Given the strong deactivating nature of the nitro group, this ring is expected to be significantly less reactive towards electrophilic substitution than the benzoic acid ring. Any substitution would likely be directed by the ether linkage to the positions ortho to it (and meta to the nitro group), but the reaction would require harsh conditions.

The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Predicted Major Product(s) | Ring Attacked |

| Nitration | HNO₃, H₂SO₄ | Substitution on the benzoic acid ring, ortho to the phenoxy group. | Benzoic Acid Moiety (Ring A) |

| Halogenation | Br₂, FeBr₃ | Substitution on the benzoic acid ring, ortho to the phenoxy group. | Benzoic Acid Moiety (Ring A) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Unlikely to proceed due to strong deactivation by -COOH and -NO₂ groups. | N/A |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Unlikely to proceed due to strong deactivation by -COOH and -NO₂ groups. | N/A |

Elucidation of Reaction Mechanisms and Kinetic Studies

Investigation of Reaction Pathways and Intermediates

The study of reaction pathways for this compound focuses on understanding the sequence of elementary steps, including the formation and fate of transient intermediates.

Ester Hydrolysis Pathway: The mechanism of both acid- and base-catalyzed hydrolysis of the ester bond proceeds through a nucleophilic acyl substitution pathway. The key feature of this mechanism is the formation of a tetrahedral intermediate. semanticscholar.org

Base-Catalyzed Pathway:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack breaks the C=O π bond, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which is the p-nitrophenoxide ion. The stability of this anion is a major driving force for the reaction.

Proton Transfer: An acid-base reaction occurs where the newly formed benzoic acid protonates the p-nitrophenoxide ion (if the medium is not strongly basic) or, more commonly in basic conditions, the benzoic acid is deprotonated by another hydroxide ion, rendering the final step irreversible. chemistrysteps.com

Acid-Catalyzed Pathway:

Protonation: The carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group.

Intermediate Collapse: The intermediate collapses, expelling the neutral p-nitrophenol molecule, which is a good leaving group.

Deprotonation: The protonated carbonyl of the resulting benzoic acid is deprotonated to regenerate the acid catalyst. chemistrysteps.comhilarispublisher.com

Nitro Group Reduction Pathway: The reduction of the aromatic nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. This transformation is of significant industrial importance. The reaction proceeds through several stable intermediates. nih.govwikipedia.org

The generally accepted pathway is: Nitroaromatic (Ar-NO₂) → Nitrosoaromatic (Ar-NO) → N-Arylhydroxylamine (Ar-NHOH) → Aminoaromatic (Ar-NH₂)

Initial Reduction: The nitro group is first reduced to a nitroso group.

Further Reduction: The nitroso intermediate is then reduced to form an N-arylhydroxylamine. rsc.orgmdpi.com This step is often rapid as nitroso compounds can be more powerful oxidants than the starting nitro compounds. nih.gov

Final Reduction: The N-arylhydroxylamine is finally reduced to the corresponding aniline derivative. rsc.org

In situ spectroscopic techniques have been used to observe the decrease in the concentration of the nitroso intermediate while the concentrations of the hydroxylamine (B1172632) and the final amine product increase, confirming this reaction sequence. rsc.org

Catalytic Effects in this compound Transformations

Catalysts play a crucial role in enhancing the rate and selectivity of reactions involving this compound.

Catalysis in Ester Hydrolysis: The hydrolysis of the ester linkage can be catalyzed by various species beyond simple acids and bases.

Metal Ion Catalysis: Lewis acidic metal ions can catalyze ester hydrolysis. For example, cobalt(II) complexes have been shown to act as mimic hydrolases for the cleavage of p-nitrophenyl picolinate, a structurally related ester. researchgate.net The mechanism is believed to involve the formation of a key intermediate where the ester coordinates to the metal complex, activating the carbonyl group for nucleophilic attack. researchgate.net

Micellar Catalysis: Surfactants forming micelles can significantly accelerate hydrolysis rates. Cationic surfactants, for instance, can concentrate anionic nucleophiles (like OH⁻ or oximates) at the micellar surface, increasing the effective concentration of the nucleophile around the ester substrate, which is also incorporated into the micelle. researchgate.net

Catalysis in Nitro Group Reduction: The reduction of the nitro group is most commonly achieved through catalytic hydrogenation.

Heterogeneous Catalysis: This is the most widely used method on an industrial scale. It involves using a solid catalyst with gaseous hydrogen or another hydrogen source like hydrazine. wikipedia.org

Catalysts: Common catalysts include noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on activated carbon (e.g., Pd/C), as well as non-noble metals like Raney nickel. wikipedia.orgrsc.org Bimetallic catalysts, such as Cu-Ni or Cu-Ag, have also been developed for this purpose. researchgate.net

Mechanism: In this process, both the nitroaromatic compound and the reducing agent (e.g., H₂ or NaBH₄) are adsorbed onto the surface of the catalyst. rsc.orgresearchgate.net The catalyst facilitates the transfer of electrons or hydrogen atoms to the nitro group, leading to its stepwise reduction. rsc.org The efficiency of the electron transfer can be influenced by the surface potential of the metal nanoparticles used as the catalyst. rsc.org

Selectivity: A key advantage of catalytic hydrogenation is its high chemoselectivity. It is possible to selectively reduce the nitro group without affecting other reducible functional groups, such as the carboxylic acid or the aromatic rings. rsc.org

The table below provides kinetic data for reactions analogous to those that this compound would undergo, illustrating the magnitude of catalytic effects.

| Reaction | Substrate | Catalyst/Medium | Rate Constant (k) | Reference |

| Alkaline Hydrolysis | p-Nitrophenyl Acetate | H₂O | 11.6 M⁻¹s⁻¹ | scholaris.ca |

| Alkaline Hydrolysis | p-Nitrophenyl Acetate | 80% DMSO in H₂O | 32,800 M⁻¹s⁻¹ | scholaris.ca |

| Enzymatic Hydrolysis | p-Nitrophenyl Butyrate | Sub1 Esterase | Vₘₐₓ = 2.36 µmol g⁻¹ min⁻¹ | nih.gov |

| Nitro Reduction | 4-Nitrobenzoic Acid | cis-[Rh(CO)₂(3,5-lutidine)₂]⁺ | TOF ≈ 173 mol (mol Rh)⁻¹ day⁻¹ | N/A |

Derivatives and Analogs of P Nitrophenoxybenzoic Acid

Design Principles for Novel Derivatives

The design of new derivatives of p-nitrophenoxybenzoic acid is guided by principles that aim to modulate its reactivity and physical characteristics. These principles are primarily centered on strategic structural modifications and the derivatization of its functional groups.

Structural Modification Strategies and Functional Group Derivatization

The primary sites for structural modification on the this compound scaffold are the carboxylic acid group and the aromatic rings. The carboxylic acid functionality is a versatile handle for a variety of chemical transformations. A common strategy involves its conversion into an acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate, p-nitrophenoxybenzoyl chloride, can then readily react with a wide range of nucleophiles to form esters and amides.

The synthesis of ester and amide derivatives introduces a vast array of chemical diversity. By reacting p-nitrophenoxybenzoyl chloride with various alcohols or amines, derivatives with tailored properties such as solubility, steric bulk, and electronic effects can be prepared. For instance, the reaction with primary or secondary amines yields the corresponding amides, a reaction class that is fundamental in organic synthesis.

Another avenue for derivatization involves modifications to the aromatic rings. While the p-nitrophenoxy group is generally stable, the introduction of additional substituents on either of the phenyl rings can be envisioned to further modulate the molecule's properties. However, the direct functionalization of these rings is often more complex than the derivatization of the carboxylic acid group.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of this compound derivatives and their resulting reactivity and properties is a key area of investigation. The electronic nature of the substituents plays a crucial role in determining the chemical behavior of these molecules. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.

For instance, in ester derivatives, the p-nitrophenoxy group acts as a good leaving group, making the corresponding esters effective acylating agents. This reactivity is a direct consequence of the electronic stabilization of the resulting p-nitrophenoxide anion.

Structure-property relationship studies also extend to the physical characteristics of these derivatives. Modifications to the molecular structure can impact properties such as melting point, solubility in various solvents, and spectroscopic characteristics. For example, the incorporation of long alkyl chains in ester or amide derivatives can increase their solubility in nonpolar organic solvents.

Synthesis and Advanced Characterization of Substituted Analogs

The synthesis of substituted analogs of this compound relies on established organic chemistry methodologies. As previously mentioned, the conversion of the carboxylic acid to an acid chloride is a common initial step for creating ester and amide analogs. The general synthetic scheme involves the reaction of this compound with a chlorinating agent, followed by the reaction of the resulting acid chloride with a desired alcohol or amine.

Table 1: General Synthetic Route for this compound Derivatives

| Step | Reactants | Reagents | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | p-Nitrophenoxybenzoyl chloride |

| 2a | p-Nitrophenoxybenzoyl chloride, Alcohol (R-OH) | Base (e.g., Pyridine) | This compound ester |

| 2b | p-Nitrophenoxybenzoyl chloride, Amine (R-NH₂) | Base (e.g., Pyridine) | This compound amide |

Advanced characterization techniques are essential to confirm the structure and purity of the synthesized analogs. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as the carbonyl (C=O) stretching in the ester or amide, and the characteristic absorptions of the nitro group. Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. For crystalline derivatives, X-ray crystallography can provide unambiguous proof of the three-dimensional molecular structure.

Exploitation as Molecular Probes and Precursors in Chemical Research

The unique chemical features of this compound derivatives make them valuable tools and building blocks in various areas of chemical research.

The p-nitrophenoxy moiety can serve as a chromophore, and its spectral properties can be sensitive to the local environment. This characteristic opens up possibilities for their use in the design of molecular probes. For example, a derivative could be designed where a specific chemical reaction or binding event leads to a change in the electronic structure of the p-nitrophenoxy group, resulting in a detectable change in its UV-visible absorption or fluorescence emission. The p-nitrophenol released upon hydrolysis or cleavage of p-nitrophenoxy esters is itself a colored compound, a property that has been historically utilized in biochemical assays.

As precursors, derivatives of this compound can be employed in the synthesis of more complex molecules and materials. The activated nature of p-nitrophenoxy esters makes them useful reagents for the acylation of sensitive substrates under mild conditions. In polymer chemistry, difunctional analogs of this compound could potentially be used as monomers for the synthesis of specialty polyesters or polyamides. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used for subsequent derivatization or polymerization reactions.

Supramolecular Chemistry and Crystal Engineering of P Nitrophenoxybenzoic Acid Systems

Hydrogen Bonding Networks in p-Nitrophenoxybenzoic Acid Solid Forms

Hydrogen bonding is a critical directional interaction that dictates the assembly of carboxylic acids in the solid state. For phenoxybenzoic acid systems, the interplay between the carboxylic acid group, the ether linkage, and the nitro group substituent provides a rich landscape for the formation of complex hydrogen-bonded networks.

A ubiquitous supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxyl groups of two molecules. In the case of the related compound, 2-(4-nitrophenoxy)benzoic acid, the crystal structure reveals the presence of such dimers. researchgate.netresearchgate.net The molecules are linked by pairs of O—H⋯O hydrogen bonds, forming a characteristic R²₂(8) ring motif. researchgate.netresearchgate.net

The geometry of these hydrogen bonds is a key indicator of their strength and stability. In the triclinic structure of 2-(4-nitrophenoxy)benzoic acid, which crystallizes with three independent molecules in the asymmetric unit (Z′ = 3), two distinct types of dimers are observed. One is a centrosymmetric dimer formed by one of the independent molecules, while the other two independent molecules associate to form a non-centrosymmetric dimer. researchgate.netresearchgate.net The O—H⋯O hydrogen bond distances in these dimers are in the range of 1.79–1.81 Å, indicating strong interactions that are fundamental to the crystal packing. researchgate.net

Table 1: Hydrogen Bond Geometries in 2-(4-Nitrophenoxy)benzoic acid Dimers

| Donor-H···Acceptor | H···A (Å) | D-H···A (°) | Symmetry Operation for Acceptor |

|---|---|---|---|

| O-H···O | 1.79 | - | (1-x, 1-y, 1-z) |

| O-H···O | 1.80 | - | - |

| O-H···O | 1.81 | - | - |

Data derived from studies on 2-(4-nitrophenoxy)benzoic acid, an isomer of this compound. researchgate.net

The nitro group's oxygen atoms are particularly effective acceptors for these weak hydrogen bonds, further stabilizing the crystal lattice. The intricate network of these "soft" hydrogen bonds demonstrates their crucial role in the fine-tuning of molecular packing, a principle that is central to crystal engineering. researchgate.net The interplay of these various interactions precludes any additional symmetry in the crystal structure, highlighting the complexity of the supramolecular assembly. researchgate.netresearchgate.net

Co-crystallization Studies Involving this compound

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials by combining two or more different molecular components in a single crystal lattice. While specific co-crystallization studies involving this compound are not extensively documented, the principles of co-former selection and co-crystallization techniques are broadly applicable.

The rational design of co-crystals hinges on the selection of appropriate co-formers that can form robust and predictable supramolecular synthons with the target molecule. A common strategy is to utilize complementary hydrogen bonding functionalities. For a carboxylic acid like this compound, a suitable co-former would be a molecule capable of forming strong hydrogen bonds, such as a pyridine (B92270) derivative or another molecule with a complementary functional group.

For instance, p-aminobenzoic acid (PABA) is an excellent candidate for co-crystallization with another carboxylic acid. nih.govnih.govscispace.comfigshare.com PABA possesses both a carboxylic acid group, which can form the well-established carboxylic acid dimer synthon, and an amino group, which can act as a hydrogen bond donor. The potential for forming heterosynthons, such as an acid-amine interaction, makes it a versatile co-former. The selection of co-formers is often guided by the principles of supramolecular chemistry, including the analysis of hydrogen bond propensities and the use of structural databases like the Cambridge Structural Database (CSD) to identify common and stable interaction motifs. semanticscholar.org

Several experimental techniques can be employed to prepare co-crystals. Solution-based methods are common and include slow evaporation from a solution containing stoichiometric amounts of the co-crystal components. nih.gov Slurry crystallization, where a suspension of the components is stirred in a solvent in which they are sparingly soluble, is another effective method. nih.gov The choice of solvent is crucial as it can influence the nucleation and growth of the desired co-crystal phase. researchgate.netrsc.org

Solid-state methods, such as neat grinding or liquid-assisted grinding, offer an alternative, often more environmentally friendly, route to co-crystal formation. nih.gov In neat grinding, the solid components are ground together, and the mechanical energy input can induce the formation of the co-crystal. nih.gov Liquid-assisted grinding involves the addition of a small amount of a liquid to facilitate the molecular mobility and transformation to the co-crystal phase. nih.gov

The formation of a co-crystal is governed by both thermodynamic and kinetic factors. The nucleation of a co-crystal phase from solution or the solid state is the initial and often rate-determining step. The presence of competing crystalline forms, such as the individual components or other polymorphs, can make the process complex.